7-Bromoindoline hydrochloride chemical properties
7-Bromoindoline hydrochloride chemical properties
An In-Depth Technical Guide to 7-Bromoindoline Hydrochloride
Abstract
7-Bromoindoline hydrochloride is a halogenated derivative of indoline, a heterocyclic aromatic organic compound. Its structure, featuring a bromine atom on the benzene ring, provides a key synthetic handle for chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide offers a comprehensive overview of the chemical properties, synthesis, spectral characterization, reactivity, and safety protocols associated with 7-Bromoindoline hydrochloride, intended for researchers and professionals in drug development and organic synthesis.
Core Chemical and Physical Properties
7-Bromoindoline hydrochloride is the salt form of 7-Bromoindoline (CAS 62813-85-8). The hydrochloride form enhances solubility in aqueous media, a desirable property for certain applications. The core properties of the parent compound, 7-bromo-2,3-dihydro-1H-indole, are foundational to understanding the hydrochloride salt.[1]
Molecular Structure
The structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with a bromine atom substituted at position 7 of the aromatic ring.
Caption: Chemical structure of 7-Bromoindoline.
Physicochemical Data Summary
The properties of the free base, 7-Bromoindoline, provide a baseline for its hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | [1] |
| CAS Number | 62813-85-8 (Free Base) | [1] |
| Molecular Formula | C₈H₈BrN (Free Base) | [1] |
| C₈H₉BrClN (Hydrochloride) | [2] | |
| Molecular Weight | 198.06 g/mol (Free Base) | [1] |
| 234.52 g/mol (Hydrochloride) | [2] | |
| Appearance | Off-white powder (related compounds) | [3] |
| Monoisotopic Mass | 196.98401 Da | [1][4] |
| XlogP (Predicted) | 2.6 | [1][4] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | [5] |
Synthesis and Purification
The synthesis of 7-Bromoindoline hydrochloride typically involves a two-step process: the synthesis of the 7-Bromoindole precursor followed by its reduction and subsequent salt formation.
Synthesis Workflow
A common laboratory-scale synthesis begins with the bromination of indole, which can be regioselectively controlled, followed by reduction of the indole ring to an indoline ring.
Caption: General synthetic workflow for 7-Bromoindoline HCl.
Experimental Protocol: Synthesis of 7-Bromoindole (Precursor)
This protocol describes a representative method for synthesizing the precursor, which is a critical intermediate.
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Reaction Setup: To a stirred solution of indole in a suitable solvent such as N,N-Dimethylformamide (DMF), cool the mixture to 0°C in an ice bath.
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Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The use of NBS allows for a controlled monobromination. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by pouring the mixture into ice-cold water.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 7-Bromoindole.[6]
Experimental Protocol: Reduction and Salt Formation
-
Reduction: 7-Bromoindole is dissolved in acetic acid (AcOH). Sodium cyanoborohydride (NaBH₃CN) is added cautiously in portions. This reagent selectively reduces the C2=C3 double bond of the indole ring without affecting the aromatic system or the bromo-substituent.
-
Work-up: After the reaction is complete, the mixture is carefully neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is dried and concentrated.
-
Purification of Free Base: The resulting crude 7-Bromoindoline free base is purified via column chromatography.
-
Hydrochloride Formation: The purified 7-Bromoindoline is dissolved in a dry, non-polar solvent like diethyl ether. A solution of hydrochloric acid in ether is then added dropwise with stirring, leading to the precipitation of 7-Bromoindoline hydrochloride as a solid.
-
Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Spectral Analysis
Structural confirmation and purity assessment rely on standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the aliphatic protons on the five-membered ring (CH₂ groups, typically δ 3.0-4.0 ppm), and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons are diagnostic for the 7-bromo substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the eight distinct carbon atoms. The carbon atom attached to the bromine (C7) will appear in the aromatic region, and its chemical shift will be influenced by the electronegativity of the bromine.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a protonated molecular ion [M+H]⁺ corresponding to the free base. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed, with two major peaks separated by 2 m/z units (e.g., for C₈H₈BrN, peaks around 198 and 200 amu).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals include the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and the C-Br stretch (typically in the fingerprint region, < 800 cm⁻¹).
Reactivity and Synthetic Applications
The utility of 7-Bromoindoline hydrochloride in drug discovery stems from its defined points of reactivity.
Key Reaction Pathways
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Palladium-Catalyzed Cross-Coupling: The C7-Br bond is the primary site for synthetic elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[6] This allows for the introduction of diverse functional groups at the 7-position.
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N-Functionalization: The secondary amine (N-H) of the indoline ring is nucleophilic and can be functionalized through alkylation, acylation, or arylation reactions to introduce substituents on the nitrogen atom.
Caption: Key reaction pathways for 7-Bromoindoline.
Role in Drug Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromo-substituent on 7-Bromoindoline hydrochloride serves as a crucial handle for Structure-Activity Relationship (SAR) studies. By modifying this position, researchers can fine-tune a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. It is a key intermediate in the synthesis of compounds targeting neurological disorders.[3]
Safety and Handling
Proper handling of 7-Bromoindoline hydrochloride is essential due to its potential hazards. The safety information is primarily derived from data on the closely related 7-Bromoindole and other bromo-substituted heterocycles.[7][8]
Hazard Identification
| Hazard Type | GHS Classification and Statements |
| Acute Toxicity | H302: Harmful if swallowed.[9] |
| Skin Irritation | H315: Causes skin irritation.[9][10] |
| Eye Irritation | H319: Causes serious eye irritation.[9][10] |
| Respiratory Irritation | H335: May cause respiratory irritation.[9][10] |
Recommended Safety Protocols
-
Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[7]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded.[11]
-
-
Handling: Avoid dust formation.[7][8] Do not get in eyes, on skin, or on clothing. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store locked up.[8][12] It may be light-sensitive and should be kept in a dark place.[9]
Conclusion
7-Bromoindoline hydrochloride is a versatile and important chemical intermediate. Its well-defined structure, characterized by a reactive bromine atom at the 7-position and a nucleophilic nitrogen, provides chemists with multiple avenues for synthetic modification. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective application in the design and development of novel pharmaceuticals and functional materials. Adherence to strict safety protocols is mandatory to ensure safe handling and use in the laboratory.
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